molecular formula C22H26N6O B4523746 3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

Cat. No.: B4523746
M. Wt: 390.5 g/mol
InChI Key: GZHKHRKREUSGHH-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound that features a urea linkage. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its structure includes aromatic rings, a pyrimidine moiety, and an ethylamino group, which contribute to its unique chemical properties.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The pyrimidine moiety can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Aromatic Substitution:

    Urea Linkage Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Methylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea
  • 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Propylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea

Uniqueness

3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea is unique due to the presence of the ethylamino group, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different alkyl groups, potentially leading to varied biological and chemical properties.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-5-23-21-24-16(4)13-20(28-21)25-17-7-9-18(10-8-17)26-22(29)27-19-11-6-14(2)12-15(19)3/h6-13H,5H2,1-4H3,(H2,26,27,29)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHKHRKREUSGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
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3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Reactant of Route 3
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3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Reactant of Route 4
Reactant of Route 4
3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Reactant of Route 5
Reactant of Route 5
3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Reactant of Route 6
Reactant of Route 6
3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

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